Santonin

Catalog No.
S542414
CAS No.
481-06-1
M.F
C15H18O3
M. Wt
246.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Santonin

CAS Number

481-06-1

Product Name

Santonin

IUPAC Name

(3S,3aS,5aS,9bS)-3,5a,9-trimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-2,8-dione

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

InChI

InChI=1S/C15H18O3/c1-8-10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)18-14(8)17/h5,7-8,10,13H,4,6H2,1-3H3/t8-,10-,13-,15-/m0/s1

InChI Key

XJHDMGJURBVLLE-BOCCBSBMSA-N

SMILES

O=C1[C@@H](C)[C@@](CC[C@@]2(C)C=CC(C(C)=C23)=O)([H])[C@]3([H])O1

Solubility

Soluble in DMSO

Synonyms

Santonin; alpha-Santonin; NSC 4900; NSC-4900; NSC4900;

Canonical SMILES

CC1C2CCC3(C=CC(=O)C(=C3C2OC1=O)C)C

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@]3(C=CC(=O)C(=C3[C@H]2OC1=O)C)C

Description

The exact mass of the compound Santonin is 246.1256 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4900. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Polycyclic Sesquiterpenes - Sesquiterpenes, Eudesmane. It belongs to the ontological category of santonin in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]. However, this does not mean our product can be used or applied in the same or a similar way.

Historical Use and Downfall

Santonin was once a widely used treatment for roundworm infections, particularly against Ascaris lumbricoides (human roundworm) and Trichuris trichiura (whipworm) []. However, research revealed its toxicity, causing side effects like yellow vision, convulsions, and even death in severe cases []. This led to the development of safer and more effective antihelminthic medications, pushing santonin out of clinical use.

Modern Research Applications

Despite its limitations as a treatment, santonin continues to hold value in scientific research due to its specific biological effects:

  • Anthelminthic properties: While not used clinically, researchers may still utilize santonin to study the mechanisms of worm expulsion and develop new antihelminthic drugs with improved safety profiles [].
  • Antimicrobial activity: Studies suggest santonin may possess some antibacterial and antifungal properties, although further research is needed to determine its potential applications [].
  • Cellular effects: Santonin's interaction with cellular processes is being explored. For example, some research suggests it may have antitumor properties, though this is still in the early stages of investigation [].

Santonin is a naturally occurring organic compound found in the flower heads of various Artemisia species, particularly Artemisia cina []. It was first isolated in the 1830s by German chemists and gained widespread use as an anthelminthic, a drug that expels parasitic worms from the body [].


Molecular Structure Analysis

Santonin has a complex molecular structure classified as a terpenoid. Its chemical formula is C₁₅H₁₈O₃, and its structure features a tetracyclic core with a lactone ring and three methyl groups [].

A key feature of santonin's structure is the presence of an alpha,beta-unsaturated carbonyl moiety (C=C-C=O). This functional group is associated with its biological activity but also contributes to its toxicity [].


Chemical Reactions Analysis

Synthesis

Decomposition

Other Reactions


Physical And Chemical Properties Analysis

  • Appearance: Colorless to yellow crystals [].
  • Melting Point: 175 °C [].
  • Boiling Point: 423 °C (decomposition) [].
  • Solubility: Slightly soluble in water, soluble in alcohol, chloroform, and boiling water [, ].

Santonin is a toxic compound with a narrow therapeutic window. Overdoses can cause severe side effects including vision problems, convulsions, and even death []. Safer and more effective anthelminthic drugs have replaced santonin in modern medicine.

Santonin can be synthesized through various methods, including:

  • Extraction: The primary method involves extracting santonin from Artemisia santonica.
  • Chemical Modification: Santonin can be modified chemically to produce derivatives with improved bioactivity. For instance, reactions with acetyl chloride-acetic anhydride yield distinct products like trans-desmotroposantonin acetate .
  • Hydrogenation: Partial hydrogenation of the A ring is a common approach in synthetic routes starting from santonin .

These methods allow for the exploration of structural variations that may enhance biological activity.

Santonin shares structural similarities with several other compounds within the sesquiterpene lactone class. Here are some notable comparisons:

CompoundSourceBiological ActivityUnique Features
CostunolideMagnolia speciesAnti-inflammatory, anti-cancerExhibits selective cytotoxicity
ArtemisininArtemisia annuaAntimalarialKnown for potent antimalarial properties
LactucinLactuca sativaAnti-inflammatoryExhibits neuroprotective effects
Chicoric AcidCichorium intybusAntioxidantKnown for immune-modulating properties

Santonin's uniqueness lies in its specific structural configuration and historical significance as an anthelmintic agent, alongside its diverse chemical reactivity and potential therapeutic applications.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Exact Mass

246.125594432 g/mol

Monoisotopic Mass

246.125594432 g/mol

Heavy Atom Count

18

Appearance

Solid powder

Melting Point

175.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1VL8J38ERO

GHS Hazard Statements

Aggregated GHS information provided by 193 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H310 (99.48%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H315 (99.48%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.48%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (99.48%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (99.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antinematodal Agents

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

481-06-1

Wikipedia

Santonin
SB-649868

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]

General Manufacturing Information

Naphtho[1,2-b]furan-2,8(3H,4H)-dione, 3a,5,5a,9b-tetrahydro-3,5a,9-trimethyl-, (3S,3aS,5aS,9bS)-: INACTIVE

Dates

Modify: 2023-08-15
1: Díaz K, Espinoza L, Madrid A, Pizarro L, Chamy R. Isolation and Identification of Compounds from Bioactive Extracts of Taraxacum officinale Weber ex F. H. Wigg. (Dandelion) as a Potential Source of Antibacterial Agents. Evid Based Complement Alternat Med. 2018 Jan 1;2018:2706417. doi: 10.1155/2018/2706417. eCollection 2018. PubMed PMID: 29507587; PubMed Central PMCID: PMC5817818.
2: Coricello A, El-Magboub A, Luna M, Ferrario A, Haworth IS, Gomer CJ, Aiello F, Adams JD. Rational drug design and synthesis of new α-Santonin derivatives as potential COX-2 inhibitors. Bioorg Med Chem Lett. 2018 Apr 1;28(6):993-996. doi: 10.1016/j.bmcl.2018.02.036. Epub 2018 Feb 22. PubMed PMID: 29501395.
3: Chen H, Yang X, Yu Z, Cheng Z, Yuan H, Zhao Z, Wu G, Xie N, Yuan X, Sun Q, Zhang W. Synthesis and biological evaluation of α-santonin derivatives as anti-hepatoma agents. Eur J Med Chem. 2018 Apr 10;149:90-97. doi: 10.1016/j.ejmech.2018.02.073. Epub 2018 Feb 23. PubMed PMID: 29499490.
4: Khan S, Tubino M, Vila MMDC, Bastos FA. First Time Determination of Important Catalyst Sodium Methoxide Used in Biodiesel by Colorimetric Method. Anal Chem. 2018 Mar 6;90(5):3550-3555. doi: 10.1021/acs.analchem.7b05445. Epub 2018 Feb 23. PubMed PMID: 29433318.
5: Hallwass F, Teles RR, Hellemann E, Griesinger C, Gil RR, Navarro-Vázquez A. Measurement of residual chemical shift anisotropies in compressed polymethylmethacrylate gels. Automatic compensation of gel isotropic shift contribution. Magn Reson Chem. 2018 May;56(5):321-328. doi: 10.1002/mrc.4711. Epub 2018 Feb 8. PubMed PMID: 29327368.
6: Zhang Z, Ratnikov M, Spraggon G, Alper PB. Photoinduced Rearrangement of Dienones and Santonin Rerouted by Amines. Angew Chem Int Ed Engl. 2018 Jan 22;57(4):904-908. doi: 10.1002/anie.201710463. Epub 2017 Dec 20. PubMed PMID: 29266649.
7: Sahu N, Meena S, Shukla V, Chaturvedi P, Kumar B, Datta D, Arya KR. Extraction, fractionation and re-fractionation of Artemisia nilagirica for anticancer activity and HPLC-ESI-QTOF-MS/MS determination. J Ethnopharmacol. 2018 Mar 1;213:72-80. doi: 10.1016/j.jep.2017.10.029. PubMed PMID: 29109061.
8: Quach HT, Kondo T, Watanabe M, Tamura R, Yajima Y, Sayama S, Ando M, Kataoka T. Eudesmane-Type Sesquiterpene Lactones Inhibit Nuclear Translocation of the Nuclear Factor κB Subunit RelB in Response to a Lymphotoxin β Stimulation. Biol Pharm Bull. 2017;40(10):1669-1677. doi: 10.1248/bpb.b17-00170. PubMed PMID: 28966239.
9: Cala A, Molinillo JMG, Fernández-Aparicio M, Ayuso J, Álvarez JA, Rubiales D, Macías FA. Complexation of sesquiterpene lactones with cyclodextrins: synthesis and effects on their activities on parasitic weeds. Org Biomol Chem. 2017 Aug 9;15(31):6500-6510. doi: 10.1039/c7ob01394a. PubMed PMID: 28745382.
10: Chen H, Wu G, Gao S, Guo R, Zhao Z, Yuan H, Liu S, Wu J, Lu X, Yuan X, Yu Z, Zu X, Xie N, Yang N, Hu Z, Sun Q, Zhang W. Discovery of Potent Small-Molecule Inhibitors of Ubiquitin-Conjugating Enzyme UbcH5c from α-Santonin Derivatives. J Med Chem. 2017 Aug 24;60(16):6828-6852. doi: 10.1021/acs.jmedchem.6b01829. Epub 2017 Aug 2. PubMed PMID: 28696694.
11: PLOS ONE Staff. Correction: Quantification of santonin in eight species of Artemisia from Kazakhstan by means of HPLC-UV: Method development and validation. PLoS One. 2017 Mar 28;12(3):e0175088. doi: 10.1371/journal.pone.0175088. eCollection 2017. PubMed PMID: 28350868; PubMed Central PMCID: PMC5370136.
12: Sakipova Z, Wong NS, Bekezhanova T, Sadykova, Shukirbekova A, Boylan F. Quantification of santonin in eight species of Artemisia from Kazakhstan by means of HPLC-UV: Method development and validation. PLoS One. 2017 Mar 16;12(3):e0173714. doi: 10.1371/journal.pone.0173714. eCollection 2017. Erratum in: PLoS One. 2017 Mar 28;12 (3):e0175088. PubMed PMID: 28301522; PubMed Central PMCID: PMC5354383.
13: Chinthakindi PK, Singh J, Gupta S, Nargotra A, Mahajan P, Kaul A, Ahmed Z, Koul S, Sangwan PL. Synthesis of α-santonin derivatives for diminutive effect on T and B-cell proliferation and their structure activity relationships. Eur J Med Chem. 2017 Feb 15;127:1047-1058. doi: 10.1016/j.ejmech.2016.11.018. Epub 2016 Nov 9. PubMed PMID: 27847171.
14: Liu YJ, Liu YH, Zhang ZZ, Yan SY, Chen K, Shi BF. Divergent and Stereoselective Synthesis of β-Silyl-α-Amino Acids through Palladium-Catalyzed Intermolecular Silylation of Unactivated Primary and Secondary C-H Bonds. Angew Chem Int Ed Engl. 2016 Oct 24;55(44):13859-13862. doi: 10.1002/anie.201607766. Epub 2016 Sep 28. PubMed PMID: 27678130.
15: Dangroo NA, Singh J, Dar AA, Gupta N, Chinthakindi PK, Kaul A, Khuroo MA, Sangwan PL. Synthesis of α-santonin derived acetyl santonous acid triazole derivatives and their bioevaluation for T and B-cell proliferation. Eur J Med Chem. 2016 Sep 14;120:160-9. doi: 10.1016/j.ejmech.2016.05.018. Epub 2016 May 10. PubMed PMID: 27191613.
16: Masnyk M, Butkiewicz A, Górecki M, Luboradzki R, Bannwarth C, Grimme S, Frelek J. Synthesis and Comprehensive Structural and Chiroptical Characterization of Enones Derived from (-)-α-Santonin by Experiment and Theory. J Org Chem. 2016 Jun 3;81(11):4588-600. doi: 10.1021/acs.joc.6b00416. Epub 2016 May 12. PubMed PMID: 27115057.
17: Hoshino M, Khutia A, Xing H, Inokuma Y, Fujita M. The crystalline sponge method updated. IUCrJ. 2016 Feb 12;3(Pt 2):139-51. doi: 10.1107/S2052252515024379. eCollection 2016 Mar 1. PubMed PMID: 27006777; PubMed Central PMCID: PMC4775162.
18: Ramamurthy V. Photochemistry within a water-soluble organic capsule. Acc Chem Res. 2015 Nov 17;48(11):2904-17. doi: 10.1021/acs.accounts.5b00360. Epub 2015 Oct 21. PubMed PMID: 26488308.
19: Yan X, Ren F, Liu W, Dong D, Zhang J, Zhang D, Bai J, Lyu Y. [Gastrostomy in dogs with magnetic compression technique combined with endoscopy]. Zhonghua Wei Chang Wai Ke Za Zhi. 2015 Aug;18(8):832-4. Chinese. PubMed PMID: 26303697.
20: Khazir J, Riley DL, Chashoo G, Mir BA, Liles D, Islam MA, Singh SK, Vishwakarma RA, Pilcher LA. Design, synthesis and anticancer activity of Michael-type thiol adducts of α-santonin analogue with exocyclic methylene. Eur J Med Chem. 2015 Aug 28;101:769-79. doi: 10.1016/j.ejmech.2015.07.022. Epub 2015 Jul 17. PubMed PMID: 26222449.

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